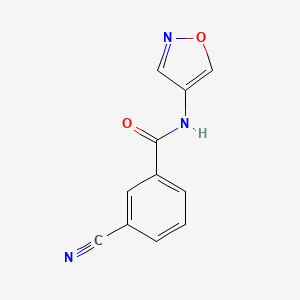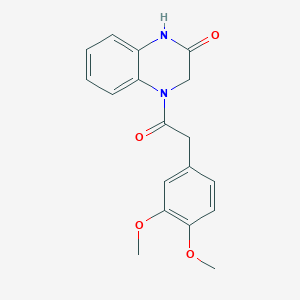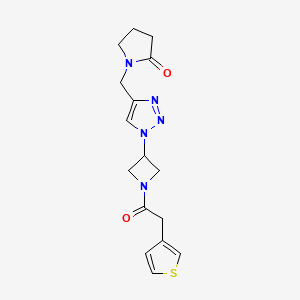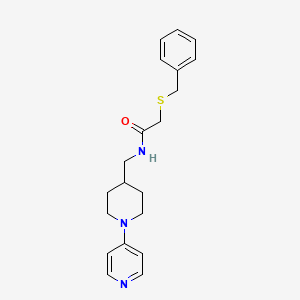![molecular formula C8H15N3 B2551230 [2-(2-Methylpropyl)pyrazol-3-yl]methanamine CAS No. 1342673-85-1](/img/structure/B2551230.png)
[2-(2-Methylpropyl)pyrazol-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions. For instance, the synthesis of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold utilized a [1,3]-dipolar cycloaddition reaction, starting from enantiopure l-phenylalanine and N-benzyl-3-pyrroline . Similarly, the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was achieved through a condensation reaction at ambient temperature, indicating that pyrazole derivatives can be synthesized under mild conditions .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized using various spectroscopic techniques. For example, the structure of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was confirmed by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . The crystal structure of a pyrazolyl aryl methanone derivative was also reported, providing detailed insights into the arrangement of atoms within the molecule .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions. The reactivity of these compounds is often explored in the context of their potential biological activities. For instance, Pt(II) complexes with imidazole derivatives exhibited significant cytotoxic effects on human carcinoma cell lines, suggesting that these compounds can form DNA adducts and interact with nuclear DNA .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as melting point, solubility, and biological activity. Some pyrazole derivatives have been found to exhibit herbicidal and insecticidal activities, indicating that these compounds can be designed for specific applications .
Relevant Case Studies
The papers provided do not include specific case studies related to [2-(2-Methylpropyl)pyrazol-3-yl]methanamine. However, the cytotoxic effects of Pt(II) complexes with imidazole derivatives on various cancer cell lines can be considered a relevant case study for understanding the potential therapeutic applications of pyrazole derivatives . Additionally, the synthesis and antimicrobial evaluation of benzotriazole derivatives provide a case study for the use of pyrazole compounds in developing new antimicrobial agents .
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Luminescence
Derivatives of pyrazole, similar to [2-(2-Methylpropyl)pyrazol-3-yl]methanamine, have been studied for their coordination chemistry, particularly with transition metals. Such compounds have shown promising applications in creating luminescent lanthanide compounds, which are useful for biological sensing, and iron complexes demonstrating unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Synthesis of Novel Compounds
In the realm of organic synthesis, novel compounds have been synthesized through ambient-temperature reactions involving pyrazole derivatives. For instance, a novel synthesis approach led to the creation of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine with significant yield, showcasing the versatility of pyrazole compounds in synthetic chemistry (Becerra et al., 2021).
Catalysis and Polymerization
Cobalt(II) complexes containing pyrazole-based ligands have been investigated for their catalytic properties, particularly in the polymerization of methyl methacrylate (MMA) to produce poly(methyl methacrylate) (PMMA) with high molecular weight and narrow polydispersity index. Such research underscores the role of pyrazole derivatives in catalyzing important polymerization reactions, contributing to advancements in materials science (Choi et al., 2015).
Charge-Transfer Chemistry
Pyrazole derivatives also play a crucial role in charge-transfer chemistry, as evidenced by studies exploring the interaction between pyrazoline compounds and various π-acceptors. These interactions result in the formation of charge-transfer complexes with significant implications for the development of molecular electronics and sensing technologies (Adam et al., 2021).
Anticancer Research
In the field of medicinal chemistry, pyrazole derivatives have been explored for their potential therapeutic applications, including as ligands in complexes with anticancer activity. The ability of these compounds to bind to DNA and selectively inhibit cancer cell growth, while sparing noncancerous cells, highlights their potential as leads for the development of new cancer therapies (Mbugua et al., 2020).
Eigenschaften
IUPAC Name |
[2-(2-methylpropyl)pyrazol-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7(2)6-11-8(5-9)3-4-10-11/h3-4,7H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELBAUMAYLLJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1342673-85-1 |
Source


|
| Record name | [1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2551147.png)
![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2551148.png)
![6-methyl-N-(4-methylphenyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2551153.png)
![5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2551156.png)



![(S)-5-Benzyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2551162.png)


![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2551165.png)
![2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2551166.png)

